![molecular formula C12H12F2O B1324769 Cyclopentyl 3,5-difluorophenyl ketone CAS No. 898791-99-6](/img/structure/B1324769.png)
Cyclopentyl 3,5-difluorophenyl ketone
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Description
Molecular Structure Analysis
The InChI code for Cyclopentyl 3,5-difluorophenyl ketone is1S/C12H12F2O/c13-10-5-9 (6-11 (14)7-10)12 (15)8-3-1-2-4-8/h5-8H,1-4H2
. This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
Cyclopentyl 3,5-difluorophenyl ketone has a density of 1.207g/cm3, a boiling point of 281.6ºC at 760 mmHg, and a flash point of 107.8ºC . It appears as a light yellow physical form .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
Cyclopentyl 3,5-difluorophenyl ketone serves as a crucial intermediate in the design and synthesis of pharmaceutical compounds. Its structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter the drug’s properties, such as metabolic stability, lipophilicity, and bioavailability . The ketone group also provides a reactive site for further chemical modifications, making it a valuable building block in medicinal chemistry.
Material Science: Polymer Synthesis
In material science, this compound finds its application in the synthesis of polymers. The presence of difluorophenyl groups can lead to polymers with enhanced thermal stability and chemical resistance. This makes it suitable for creating materials that require durability under harsh conditions, such as in aerospace or automotive industries .
Organic Synthesis: Building Block for Heterocyclic Compounds
As an organic synthesis building block, cyclopentyl 3,5-difluorophenyl ketone is used to construct complex heterocyclic compounds. These compounds are prevalent in many natural products and pharmaceuticals. The ketone functionality can undergo various reactions, such as condensations or nucleophilic additions, to form diverse heterocyclic structures .
Catalysis: Ligand and Catalyst Development
This compound can act as a ligand in catalyst development, particularly in transition metal-catalyzed reactions. The fluorine atoms can influence the electronic properties of the metal center, potentially leading to catalysts with improved activity or selectivity .
Analytical Chemistry: Chromatographic Standards
In analytical chemistry, cyclopentyl 3,5-difluorophenyl ketone can be used as a standard in chromatographic analysis due to its distinct chemical properties. It helps in the calibration of instruments and ensures the accuracy of analytical methods .
Biochemistry: Enzyme Inhibition Studies
The compound’s unique structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. These studies can lead to the development of new inhibitors that can regulate biological pathways or serve as drugs to treat diseases.
properties
IUPAC Name |
cyclopentyl-(3,5-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O/c13-10-5-9(6-11(14)7-10)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVGUJCUVBPFEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=CC(=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642583 |
Source
|
Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl 3,5-difluorophenyl ketone | |
CAS RN |
898791-99-6 |
Source
|
Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-99-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentyl(3,5-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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